An In-depth Technical Guide to Ethyl Indole-5-carboxylate: Chemical Properties and Reactivity
An In-depth Technical Guide to Ethyl Indole-5-carboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl indole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the fields of organic synthesis and medicinal chemistry.[1] Its indole core, functionalized with an ethyl ester at the 5-position, provides a unique scaffold for the synthesis of a wide array of biologically active molecules. This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents.[1] Its utility also extends to the synthesis of agrochemicals, dyes, and pigments, highlighting its broad industrial relevance.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies to support its application in research and development.
Chemical and Physical Properties
Ethyl indole-5-carboxylate is an off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| CAS Number | 32996-16-0 | [1][2] |
| Melting Point | 97-103 °C | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| XLogP3 | 2.9 | [2] |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2 | [2] |
| InChIKey | PDXPRWCJESNIIT-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of ethyl indole-5-carboxylate. While a comprehensive set of spectra is not available in a single public source, typical chemical shifts and absorptions can be inferred from data on closely related indole derivatives.
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the ethyl group of the ester (a quartet and a triplet).
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¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole core, and the two carbons of the ethyl group.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1670-1730 cm⁻¹), an N-H stretching band (around 3300-3500 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21).
Synthesis of Ethyl Indole-5-carboxylate
One of the common methods for synthesizing substituted indoles is the Reissert indole synthesis . This method involves the condensation of a 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate to form the indole-2-carboxylate. While a specific protocol for the 5-substituted variant is not detailed in the provided results, a general procedure for the parent ethyl indole-2-carboxylate is well-established and can be adapted.[3]
Another synthetic approach involves a facile, two-step procedure starting from the commercially available ethyl 1H-indole-2-carboxylate. This method employs a regioselective C3, C5-bisiodination followed by a zinc-mediated C3-dehalogenation to yield the desired product.[4]
General Experimental Workflow for Indole Synthesis
The diagram below illustrates a generalized workflow for a multi-step synthesis common in organic chemistry, such as the Reissert synthesis.
Caption: Generalized workflow for the synthesis of an indole derivative.
Chemical Reactivity
The reactivity of ethyl indole-5-carboxylate is governed by the indole nucleus and the ethyl ester functional group. The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, while the ester group is susceptible to nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (EAS)
Indoles are highly reactive towards electrophiles, with substitution typically occurring at the C3 position.[5] However, if the C3 position is blocked, or under specific conditions, substitution can occur at other positions on the ring. The presence of the electron-withdrawing ester group at C5 will deactivate the benzene portion of the indole ring towards electrophilic attack compared to the pyrrole ring.
Common EAS reactions include:
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Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the indole ring.
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Nitration: Introduction of a nitro group (-NO₂).
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Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups.[6][7][8] These reactions are typically catalyzed by Lewis acids like AlCl₃ or FeCl₃.[5][6]
The diagram below outlines the general mechanism for electrophilic aromatic substitution on an indole ring.
Caption: General mechanism for electrophilic substitution on the indole ring.
Reactions at the Indole Nitrogen
The N-H proton of the indole ring is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. For instance, treatment of indoles with potassium hydroxide (KOH) and an alkyl halide (e.g., 5-bromo-1-pentene) leads to the N-alkylation product.[5]
Reactions of the Ester Group
The ethyl ester group at the 5-position can undergo various transformations:
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This indole-5-carboxylic acid can then be used in further synthetic steps, such as amide bond formation.
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Amidation: Reaction with amines can convert the ester into an amide.
-
Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development
Ethyl indole-5-carboxylate and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds.[9]
-
Scaffold for API Synthesis: The functionalized indole ring provides multiple points for chemical modification, allowing medicinal chemists to create diverse libraries of compounds to screen for novel therapeutic agents.[9]
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Antiproliferative Agents: Derivatives of indole-2-carboxamides, which can be synthesized from indole carboxylates, have shown potent antiproliferative activity.[10][11] Some of these compounds have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), which are key targets in cancer therapy.[10][11]
The logical relationship for its use as a synthetic intermediate is shown below.
Caption: Role of Ethyl Indole-5-carboxylate as a versatile synthetic intermediate.
Conclusion
Ethyl indole-5-carboxylate is a high-value chemical intermediate with a rich and versatile reactivity profile. Its ability to undergo modification at the indole nitrogen, the aromatic ring, and the ester functional group makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel pharmaceuticals and other functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl indole-5-carboxylate | C11H11NO2 | CID 10987040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
